molecular formula C7H4BrF3O B3037635 (5-Bromo-2,3,4-trifluorophenyl)methanol CAS No. 511511-02-7

(5-Bromo-2,3,4-trifluorophenyl)methanol

Cat. No. B3037635
CAS RN: 511511-02-7
M. Wt: 241 g/mol
InChI Key: PRMLCVWLYPTWAH-UHFFFAOYSA-N
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Description

“(5-Bromo-2,3,4-trifluorophenyl)methanol” is a chemical compound with the CAS Number: 511511-02-7 . Its molecular weight is 241.01 and its IUPAC name is this compound . It is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 . This indicates the presence of bromine, fluorine, and a hydroxyl group in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 241.01 .

Scientific Research Applications

Synthesis and Organic Chemistry

(5-Bromo-2,3,4-trifluorophenyl)methanol and its derivatives are primarily utilized in the synthesis of various organic compounds. For instance, certain bromination techniques have been developed to synthesize bromo-substituted cyclopentenones, which are crucial synthons in organic synthesis and for preparing a variety of useful substances (Shirinian et al., 2012). Similarly, this compound has been utilized as a starting material in the total synthesis of biologically active, naturally occurring compounds, highlighting its versatility in the synthesis of complex molecules (Akbaba et al., 2010).

Reaction Mechanism Studies

The compound has been instrumental in studying reaction mechanisms and solvent effects. For example, the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine in various methanol compositions provided insights into the reaction kinetics and solvent effects, demonstrating the compound's role in understanding chemical reaction dynamics (Harifi-Mood & Mousavi-Tekmedash, 2013).

Photostability and Spectroscopic Properties Improvement

The fluorination of fluorophores, including those derived from this compound, enhances their photostability and improves spectroscopic properties. This has broad implications for developing novel fluorophores with improved performance in various applications, such as fluorescence microscopy and spectroscopy (Woydziak et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

(5-bromo-2,3,4-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMLCVWLYPTWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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